Cas no 502700-85-8 ([(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/502700-85-8x500.png)
[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- [2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
- EN300-26606613
- MLS001005324
- [(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- 502700-85-8
- CHEMBL1497726
- SMR000348725
- AKOS025265352
- HMS2740H21
- Z19817646
- [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
-
- インチ: 1S/C16H13ClN2O5/c17-15-11(2-1-5-18-15)16(21)24-9-14(20)19-10-3-4-12-13(8-10)23-7-6-22-12/h1-5,8H,6-7,9H2,(H,19,20)
- InChIKey: PXKWKVRXWHDJGL-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)C(=O)OCC(NC1C=CC2=C(C=1)OCCO2)=O
計算された属性
- せいみつぶんしりょう: 348.0512992g/mol
- どういたいしつりょう: 348.0512992g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 86.8Ų
[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26606613-0.05g |
[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate |
502700-85-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylateに関する追加情報
Introduction to [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate (CAS No. 502700-85-8)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. One such compound, [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate, with the CAS number 502700-85-8, has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in academic and industrial research settings.
The molecular structure of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is characterized by a fused heterocyclic system consisting of a dihydrobenzodioxin core and a chlorinated pyridine moiety. The presence of these functional groups suggests potential interactions with biological targets, which is a key consideration in drug design. The dihydrobenzodioxin ring, also known as tetrahydro-beta-carboline, is known for its role in various pharmacological contexts, including neuroactive substances and antimicrobial agents. The chloropyridine component adds another layer of complexity, offering opportunities for further derivatization and optimization.
In recent years, there has been a growing interest in the development of small molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The compound [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has been investigated for its potential as a lead compound in this context. Preliminary studies indicate that it may interact with enzymes such as cytochrome P450 family members, which are crucial in metabolizing a wide range of xenobiotics. Additionally, the compound's structural features make it a candidate for further exploration in the development of kinase inhibitors, which are widely used in treating cancers and inflammatory diseases.
The synthesis of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the dihydrobenzodioxin ring through cyclization reactions and the introduction of the chloropyridine moiety via nucleophilic substitution or other coupling strategies. Advanced techniques such as flow chemistry have been employed to enhance reaction efficiency and scalability. These synthetic approaches are critical for producing sufficient quantities of the compound for both preclinical studies and potential clinical trials.
One of the most compelling aspects of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is its potential therapeutic applications. Research has shown that derivatives of dihydrobenzodioxin exhibit properties such as analgesic and anti-inflammatory effects. The chloropyridine component further enhances its pharmacological profile by contributing to binding affinity and selectivity. This combination makes it an attractive candidate for treating conditions like chronic pain syndromes and neurodegenerative diseases. Furthermore, its structural similarity to known bioactive molecules suggests that it may be amenable to structure-based drug design approaches.
Computational modeling and molecular dynamics simulations have been instrumental in understanding the interactions between [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate and its biological targets. These studies have provided insights into how the compound binds to enzymes and receptors at the atomic level. By identifying key interaction points, researchers can modify the structure to improve potency and reduce side effects. Such computational techniques are becoming increasingly integral in drug discovery pipelines due to their ability to predict molecular behavior with high accuracy.
The pharmacokinetic properties of [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Preliminary data suggest that the compound exhibits favorable solubility characteristics, which could enhance oral bioavailability. Additionally, metabolic stability studies have identified potential pathways for degradation, providing valuable information for optimizing dosing regimens.
In conclusion,[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate (CAS No. 502700-85-8) represents a promising candidate for further development in pharmaceutical research. Its unique structural features offer potential therapeutic benefits across multiple disease areas. With ongoing studies focusing on synthesis optimization、biological activity、and pharmacokinetic profiling,this compound is poised to make significant contributions to future medical advancements。The continued exploration of its properties will undoubtedly shed light on new avenues for drug discovery。
502700-85-8 ([(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate) 関連製品
- 2649071-83-8(5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2092564-82-2(3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide)
- 1427723-99-6(3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-)
- 2308229-40-3(N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide)
- 1272745-66-0((2S)-2-amino-2-(pyrimidin-5-yl)acetic acid)
- 1207016-97-4(1-(diphenylmethyl)-3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylurea)
- 70789-55-8(2,4-O-Benzylidene-1-O-tosyl-D-threitol)
- 150314-39-9(Methanandamide)
- 20925-31-9(Benzonitrile,2,3,5,6-tetrachloro-4-mercapto-)
- 133662-27-8(5-Bromo-2-(1H-pyrrol-1-yl)benzoic acid)




